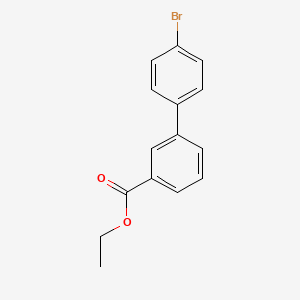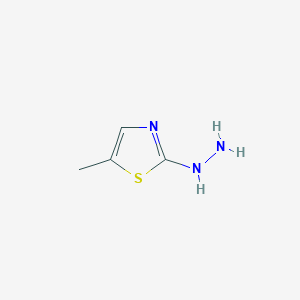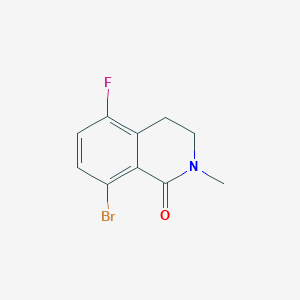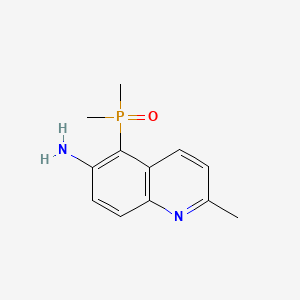
5-(Dimethylphosphinyl)-2-methyl-6-quinolinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Dimethylphosphinyl)-2-methyl-6-quinolinamine is an organophosphorus compound with a unique structure that combines a quinoline ring with a dimethylphosphinyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylphosphinyl)-2-methyl-6-quinolinamine typically involves the reaction of 2-methyl-6-quinolinamine with dimethylphosphinic chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at a low temperature, and the product is isolated through filtration and purification techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product.
化学反应分析
Types of Reactions
5-(Dimethylphosphinyl)-2-methyl-6-quinolinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinyl group to a phosphine.
Substitution: The quinoline ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted quinoline derivatives.
科学研究应用
5-(Dimethylphosphinyl)-2-methyl-6-quinolinamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用机制
The mechanism of action of 5-(Dimethylphosphinyl)-2-methyl-6-quinolinamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In biological systems, it may interfere with cellular signaling pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
- 5-(Dimethylphosphinyl)-2-methylquinoline
- 5-(Dimethylphosphinyl)-6-quinolinamine
- 2-Methyl-6-quinolinamine
Uniqueness
5-(Dimethylphosphinyl)-2-methyl-6-quinolinamine is unique due to the presence of both the dimethylphosphinyl group and the quinoline ring, which confer distinct chemical and biological properties
属性
分子式 |
C12H15N2OP |
|---|---|
分子量 |
234.23 g/mol |
IUPAC 名称 |
5-dimethylphosphoryl-2-methylquinolin-6-amine |
InChI |
InChI=1S/C12H15N2OP/c1-8-4-5-9-11(14-8)7-6-10(13)12(9)16(2,3)15/h4-7H,13H2,1-3H3 |
InChI 键 |
PBZGAMOEOZMJCB-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C=C1)C(=C(C=C2)N)P(=O)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B13921161.png)
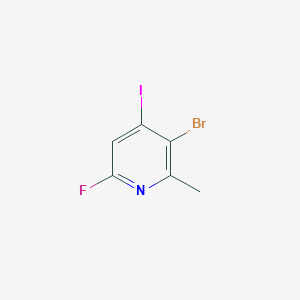
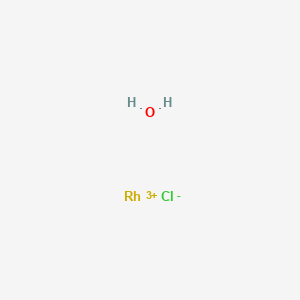
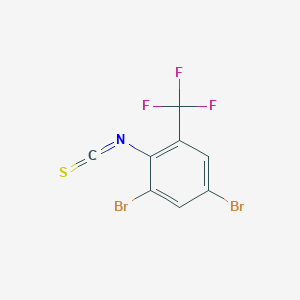
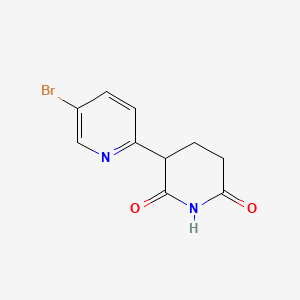
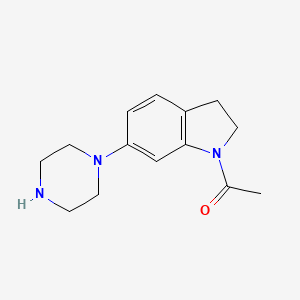
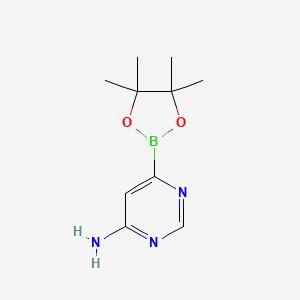
![Tert-butyl cis-2-(hydroxymethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13921199.png)
![1,2,4-Oxadiazole-3-methanamine, 5-[2-(phenylmethyl)-2H-indazol-3-yl]-](/img/structure/B13921200.png)
